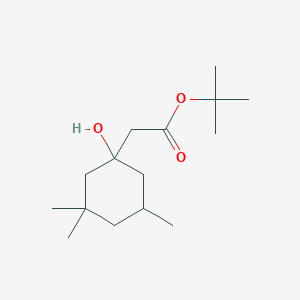

Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

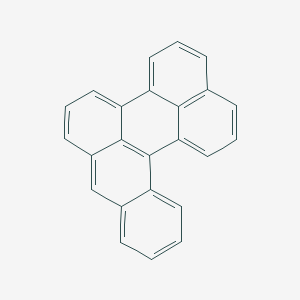

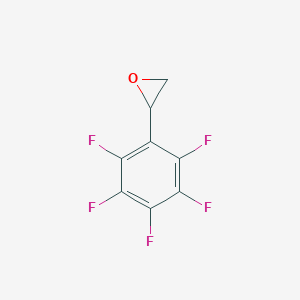

Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester, also known as Tert-Butyl Cyclohexaneacetic Acid (TBCA), is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular formula of C16H28O3. TBCA is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.

Mecanismo De Acción

TBCA exerts its effects through the inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a crucial mechanism for regulating gene expression, and the inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. TBCA has also been shown to inhibit the activity of other proteins involved in cancer development, such as Hsp90 and Akt.

Efectos Bioquímicos Y Fisiológicos

TBCA has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death. TBCA has also been shown to inhibit cell proliferation and migration, as well as angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Additionally, TBCA has been shown to modulate the immune response, leading to the activation of immune cells that can recognize and eliminate cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using TBCA in lab experiments include its potency and specificity for HDAC inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, TBCA has some limitations, including its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TBCA can be toxic at high concentrations, which can limit its use in vivo.

Direcciones Futuras

There are several future directions for the study of TBCA. One potential avenue of research is the development of TBCA analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of TBCA in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the potential use of TBCA in non-oncological conditions, such as neurodegenerative diseases or inflammatory disorders, warrants further investigation.

Métodos De Síntesis

The synthesis of TBCA involves the reaction of cyclohexaneacetic acid with tert-butanol in the presence of a catalyst. The reaction proceeds through esterification, resulting in the formation of TBCA. The purity of the synthesized TBCA can be improved through recrystallization.

Aplicaciones Científicas De Investigación

TBCA has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. HDACs are known to play a crucial role in the development and progression of various types of cancer. TBCA has been shown to inhibit the activity of HDACs, leading to the induction of apoptosis (programmed cell death) in cancer cells. TBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

Número CAS |

13278-11-0 |

|---|---|

Nombre del producto |

Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester |

Fórmula molecular |

C15H28O3 |

Peso molecular |

256.38 g/mol |

Nombre IUPAC |

tert-butyl 2-(1-hydroxy-3,3,5-trimethylcyclohexyl)acetate |

InChI |

InChI=1S/C15H28O3/c1-11-7-14(5,6)10-15(17,8-11)9-12(16)18-13(2,3)4/h11,17H,7-10H2,1-6H3 |

Clave InChI |

WIVAYTMSEUPIAP-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C1)(CC(=O)OC(C)(C)C)O)(C)C |

SMILES canónico |

CC1CC(CC(C1)(CC(=O)OC(C)(C)C)O)(C)C |

Sinónimos |

tert-butyl 2-(1-hydroxy-3,3,5-trimethyl-cyclohexyl)acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)